Ethyl 2,3-dioxopropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
ethyl 2,3-dioxopropanoate |
InChI |
InChI=1S/C5H6O4/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI Key |
NOILYMFGMYURKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,3 Dioxopropanoate and Its Derivatives
Established Synthetic Routes to the Core Ethyl 2,3-Dioxopropanoate Structure
The construction of the this compound core can be achieved through several established synthetic strategies, primarily involving the oxidation of precursor molecules.
A key method for synthesizing dioxo esters involves the oxidation of the corresponding α-hydroxy-β-oxo esters. For instance, the synthesis of ethyl 3-amino-2,3-dioxopropanoate, an amino-substituted derivative, starts from its α-hydroxy precursor, ethyl 3-amino-2-hydroxy-3-oxopropanoate. tandfonline.com The precursor itself can be generated from commercially available 3-amino-3-oxopropanoic acid, which is first esterified to ethyl 3-amino-3-oxopropanoate. tandfonline.com Subsequent hydroxylation with dimethyldioxirane (B1199080) (DMDO) yields ethyl 3-amino-2-hydroxy-3-oxopropanoate, which exists as a keto-enol mixture and is ready for oxidation. tandfonline.com
Oxidative methods are central to the formation of the 1,2,3-tricarbonyl system of this compound and its analogs. The α-oxidation of β-dicarbonyl compounds is a critical transformation for accessing both α-hydroxy and α-oxo derivatives. acs.org
One established route involves the oxidation of an α-diazoketone intermediate with dimethyldioxirane (DMDO). arkat-usa.org This method begins with oxalic acid monoethyl ester chloride, which is reacted with diazomethane (B1218177) to form the α-diazoketone, subsequently oxidized to yield this compound. arkat-usa.org
Another common oxidative strategy is the conversion of α-hydroxy-β-oxoesters to the desired α,β-diketoesters. acs.org For example, the oxidation of ethyl 3-amino-2-hydroxy-3-oxopropanoate can be accomplished using a saturated aqueous solution of copper(II) acetate (B1210297), yielding ethyl 3-amino-2,3-dioxopropanoate. tandfonline.com Furthermore, a direct, metal-free α-hydroxylation of α-unsubstituted β-oxoesters using meta-chloroperbenzoic acid (m-CPBA) has been developed, providing the α-hydroxy precursors which can be readily oxidized to the vicinal tricarbonyl compounds. researchgate.net
Synthesis of Substituted Ethyl 2,3-Dioxopropanoates
The core this compound structure can be modified with various substituents to create a range of derivatives with diverse chemical properties.
Aryl-substituted analogs of this compound are valuable synthetic intermediates. The synthesis of these compounds can be achieved through the oxidation of the corresponding α-hydroxy-β-oxo-3-arylpropanoates. acs.org Research has demonstrated the successful synthesis of several aryl-substituted derivatives, which often exist as a mixture of the ketone and its hydrated form in solution. acs.org
| Compound Name | Substituent | Precursor | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2,3-Dioxo-3-phenylpropanoate | Phenyl | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 92% | acs.org |
| Ethyl 3-(4-Nitrophenyl)-2,3-dioxopropanoate | 4-Nitrophenyl | Ethyl 2-hydroxy-3-oxo-3-(4-nitrophenyl)propanoate | 95% | researchgate.netacs.org |
| Ethyl 3-(4-Methoxyphenyl)-2,3-dioxopropanoate | 4-Methoxyphenyl | Ethyl 2-hydroxy-3-oxo-3-(4-methoxyphenyl)propanoate | 90% | acs.org |
Amino-substituted derivatives represent an important class of functionalized ethyl 2,3-dioxopropanoates. The synthesis of ethyl 3-amino-2,3-dioxopropanoate is achieved by the oxidation of ethyl 3-amino-2-hydroxy-3-oxopropanoate with copper(II) acetate in an aqueous solution at room temperature. tandfonline.com The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within an hour, yielding the product as a yellow liquid. tandfonline.com
Another example is the synthesis of ethyl 3-(dimethylamino)-2,3-dioxopropanoate, which can be prepared via a catalyst-free aminocarbonylation of carboxylic esters using N,N-dimethylcarbamoyl(trimethyl)silane. thieme-connect.comsorbonne-universite.fr This method provides a direct conversion of a carboxylic ester group into an α-keto amide group. sorbonne-universite.fr
| Compound Name | Synthetic Method | Yield | Reference |
|---|---|---|---|
| Ethyl 3-amino-2,3-dioxopropanoate | Oxidation of ethyl 3-amino-2-hydroxy-3-oxopropanoate with Cu(OAc)₂ | 60% | tandfonline.com |
| Ethyl 3-(Dimethylamino)-2,3-dioxopropanoate | Aminocarbonylation of ethyl oxalate (B1200264) with N,N-dimethylcarbamoyl(trimethyl)silane | 67.1% | thieme-connect.comsorbonne-universite.fr |
The synthetic versatility of this compound chemistry allows for the introduction of various other functional groups. For instance, ethyl 2-formyl-3-oxopropanoate is a structural analog that has been synthesized and characterized. biosynth.com More complex derivatives, such as ethyl 3-[2-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-hydrazino]-2,3-dioxo-propanoate, have also been prepared. ontosight.ai This compound incorporates a hydrazino group and an imidazole (B134444) ring, features common in biologically active molecules. ontosight.ai These examples highlight the broad potential for creating diverse and highly functionalized molecules based on the this compound scaffold.
Green Chemistry Approaches in Synthetic Design for Dioxo Esters
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of dioxo esters, such as this compound and its derivatives, green chemistry principles are increasingly being applied to minimize environmental impact and enhance reaction efficiency. These approaches focus on the use of renewable feedstocks, safer solvents, energy-efficient reaction conditions, and catalytic processes that maximize atom economy.
One of the key strategies in the green synthesis of precursors to dioxo esters is the aerobic oxidation of α-hydroxy esters. For instance, the conversion of ethyl lactate (B86563), a bio-based platform molecule, to ethyl pyruvate (B1213749) represents a sustainable route. acs.org This transformation is crucial as ethyl pyruvate is a direct precursor for the synthesis of various heterocyclic and multifunctional compounds. Research has demonstrated the efficacy of vanadia supported on graphitic carbon nitride (g-C₃N₄) as a catalyst for this aerobic oxidation. acs.org This catalytic system operates under an oxygen atmosphere at relatively mild temperatures, offering high conversion rates and selectivity, thereby presenting a greener alternative to traditional oxidation methods that often employ stoichiometric and hazardous oxidizing agents. acs.orgorganic-chemistry.org
Another significant green approach involves the use of multicomponent reactions (MCRs), which enhance synthetic efficiency by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. The synthesis of highly functionalized γ-lactam derivatives from amines, aldehydes, and ethyl pyruvate is a notable example of an acid-promoted multicomponent reaction. nih.gov Similarly, hydantoin (B18101) derivatives have been synthesized through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com These MCRs are often amenable to environmentally friendly conditions, such as the use of water as a solvent or solvent-free conditions. chesci.comgrowingscience.com
The principles of green chemistry are also evident in the Claisen condensation reaction used to synthesize β-keto esters. The synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, for example, has been achieved by reacting substituted acetophenones with diethyl oxalate using sodium ethoxide in ethanol (B145695). ut.ac.ir While this method uses a strong base, the use of ethanol as a solvent is a greener choice compared to more hazardous organic solvents. Further greening of such reactions can be achieved through the use of alternative energy sources like microwave irradiation or ultrasound. researchgate.netniscpr.res.in
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. niscpr.res.inmdpi.com For example, the synthesis of pyrazolone (B3327878) derivatives from β-keto esters and hydrazines has been efficiently carried out under solvent-free microwave conditions, highlighting the potential of this technology for the synthesis of heterocyclic derivatives from dioxo esters. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. chesci.com This method has been successfully applied to the synthesis of various heterocyclic compounds from dicarbonyl precursors. chesci.comgrowingscience.com For instance, the synthesis of 5-aryl-4-hydroxy-1H-pyrrole-3-carboxylic acid esters has been achieved in good yields through a three-component reaction of arylglyoxal hydrates and β-dicarbonyl compounds in aqueous media under ultrasonic irradiation. growingscience.com
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the need for potentially toxic and volatile organic solvents. gctlc.orgcem.com The synthesis of β-ketoesters has been reported under solvent-free conditions through the condensation of ethyl diazoacetate with aldehydes, catalyzed by potassium tert-butoxide, followed by a palladium-catalyzed 1,2-hydrogen migration. rsc.org
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govmdpi.comnih.gov Enzymes, such as lipases, can be used for the synthesis of esters under mild conditions. mdpi.com For example, the biocatalytic synthesis of ibuprofen (B1674241) esters has been demonstrated, showcasing the potential of enzymes in the synthesis of derivatives of carboxylic acids. mdpi.com While direct biocatalytic routes to this compound are not yet widely reported, the enzymatic synthesis of its precursor, ethyl pyruvate, from ethyl lactate is a well-established green process. acs.org
The following tables summarize research findings for the green synthesis of compounds related to this compound, illustrating the application of these green chemistry principles.
Table 1: Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 13V₂O₅/g-C₃N₄ | 130 | 4 | 96.2 | 85.6 | acs.org |
Table 2: Three-Component Synthesis of Hydantoin Derivative from Ethyl Pyruvate
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Ethyl pyruvate, p-anisidine, phenyl isocyanate | NaOH / Chloroform | Reflux, overnight | Good | mdpi.com |
Table 3: Ultrasound-Assisted Synthesis of Pyrrole Derivatives from Arylglyoxals
| Arylglyoxal | β-dicarbonyl compound | Solvent | Time (min) | Yield (%) | Reference |
| Phenylglyoxal | Ethyl acetoacetate | Water | 3-5 | 90 | growingscience.com |
Table 4: Microwave-Assisted Synthesis of Pyrazolone Derivatives
| β-keto ester | Hydrazine derivative | Conditions | Yield | Reference |
| Ethyl acetoacetate | Phenyl hydrazine | Microwave, solvent-free | High | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of Ethyl 2,3 Dioxopropanoate
Electrophilic and Nucleophilic Properties of the Dioxo Carbonyl Centers
The structure of ethyl 2,3-dioxopropanoate contains two carbonyl groups at the C2 and C3 positions, which are highly electrophilic. The electron-withdrawing nature of the adjacent oxygen atoms creates significant partial positive charges on the carbonyl carbons, making them susceptible to nucleophilic attack. The C2 carbonyl, being positioned between another carbonyl group and an ester group, is particularly electron-deficient and serves as a primary site for reactions with nucleophiles.
While the molecule is predominantly electrophilic, its enol tautomer can exhibit nucleophilic properties. The enol form is nucleophilic at the carbon adjacent to the hydroxyl group (the alpha-carbon), allowing it to react with various electrophiles. masterorganicchemistry.com
| Carbon Center | Position | Key Influencing Groups | Primary Property | Reactivity |
|---|---|---|---|---|
| C2 Carbonyl | α-position to ester | C3-Carbonyl, Ester Group | Highly Electrophilic | Primary site for nucleophilic attack |
| C3 Carbonyl | β-position to ester | C2-Carbonyl | Electrophilic | Susceptible to nucleophilic attack |
| Enol Form | Tautomer | C=C double bond, -OH group | Nucleophilic (at α-carbon) | Reacts with electrophiles |
Enolization and Tautomerism Studies
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomeric forms. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org This keto-enol tautomerism can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com
Under acidic conditions, the process is initiated by the protonation of a carbonyl oxygen. In basic conditions, the first step is the deprotonation of an alpha-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.orgyoutube.com
The stability of the enol tautomer is influenced by several factors:
Conjugation: The carbon-carbon double bond of the enol can be conjugated with the remaining carbonyl group, which provides significant stabilization. libretexts.orgyoutube.com
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure. masterorganicchemistry.comyoutube.com
Solvent Effects: The keto-enol equilibrium can be influenced by the solvent. Non-hydrogen-bonding solvents can favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor. masterorganicchemistry.com
For 1,3-dicarbonyl compounds, the enol form can be significantly populated at equilibrium due to these stabilizing effects. libretexts.org
Carbon-Carbon Bond Cleavage Reactions
The carbon-carbon bond between the two carbonyl groups in 1,2-dicarbonyl systems, or adjacent to a carbonyl group, can be susceptible to cleavage under certain reaction conditions. This is often driven by the formation of stable products. dtu.dk
Oxidative cleavage of the C-C bond in dicarbonyl compounds is a known transformation in organic chemistry. cas.cnresearchgate.net While specific studies on the bromine-mediated cleavage of this compound are not prevalent, the mechanism can be inferred from similar reactions with β-dicarbonyl compounds. For instance, the haloform reaction involves the cleavage of a C-C bond adjacent to a carbonyl group following polyhalogenation.
In a potential bromine-mediated reaction, a base would first generate an enolate. This enolate would then react with bromine. For 1,2-dicarbonyl compounds, oxidative cleavage can be promoted by reagents that attack the carbonyl group, leading to an intermediate that fragments. For example, reaction with an oxidizing agent could lead to cleavage of the bond between the two carbonyl carbons, resulting in the formation of two carboxylic acid derivatives. The high dissociation energy of C-C single bonds (83-85 kcal/mol) makes cleavage challenging without activation, which the adjacent carbonyl groups provide. dtu.dk
The ease and pathway of C-C bond cleavage are highly dependent on the molecular structure and the substituents present. researchgate.netusu.edu The stability of the fragments formed, particularly any carbanion or radical intermediates, is a determining factor. researchgate.net
Electron-Withdrawing Groups: Substituents that can stabilize a negative charge on the carbon atom following cleavage (e.g., other carbonyls, nitriles) will facilitate the reaction. These groups lower the activation energy for the bond-breaking step.
Electron-Donating Groups: These groups would generally destabilize a carbanionic intermediate, making C-C bond cleavage less favorable.
Steric Effects: Bulky substituents near the reaction site can influence the approach of reagents and may favor certain cleavage pathways over others due to steric hindrance.
In related systems, the influence of substituents on the fragmentation pathways has been systematically studied, confirming that the electronic nature of the groups attached plays a critical role in directing the reaction outcome. nih.gov
Role as a Degradation Byproduct in Environmental Processes
Advanced Oxidation Processes (AOPs) are used in water treatment to degrade persistent organic pollutants. innspub.net These processes, which often involve ozone or hydroxyl radicals, can break down large, complex molecules into smaller, more oxidized byproducts. innspub.netnih.gov
This compound can be formed during the oxidative degradation of certain aromatic compounds present in contaminated water sources. Ozonation is a common AOP that effectively breaks the aromatic rings of pollutants like ethylbenzene (B125841) and various phenolic compounds. tandfonline.comoxidationtech.comresearchgate.net
The mechanism involves an electrophilic attack by ozone on the electron-rich aromatic ring, leading to the formation of an unstable ozonide intermediate. youtube.comlibretexts.org This intermediate rapidly decomposes, cleaving the aromatic ring and generating a variety of smaller, oxygenated aliphatic compounds. tandfonline.comyoutube.comsemanticscholar.org Subsequent oxidation steps can lead to the formation of dicarbonyl compounds. For example, the ozonation of ethylbenzene or substituted phenols can produce intermediates that, upon further oxidation, yield products like dicarboxylic acids and keto-acids, including potentially this compound. cedia.edu.ecnih.gov
| Precursor Pollutant | General Reaction | Potential Byproducts |
|---|---|---|
| Ethylbenzene | Aromatic Ring Cleavage | Formic acid, Acetic acid, Oxalic acid, Glyoxal cedia.edu.ec |
| Phenolic Compounds | Aromatic Ring Cleavage & Oxidation | Carboxylic acids, Aldehydes, α,β-unsaturated enedials nih.govaiche.org |
| Naphthalene Derivatives | Aromatic Ring Cleavage | Aliphatic and aromatic decomposition products researchgate.net |
The oxidation of phenols, in particular, has been shown to generate toxic α,β-unsaturated enedials and oxoenals through reaction with hydroxyl radicals. nih.gov This highlights the complex array of byproducts that can be formed during water treatment processes, with this compound being a plausible member of this class of compounds resulting from the breakdown of larger aromatic structures.
Kinetic and Thermodynamic Aspects of Degradation Pathways
The degradation of this compound is primarily governed by the chemical reactivity of its constituent functional groups: an ethyl ester and a vicinal diketone. The principal degradation pathway is expected to be hydrolysis of the ester linkage, a reaction that can be influenced by pH and temperature. The presence of the adjacent ketone groups can also affect the reactivity of the molecule.
Hydrolysis of the Ester Group
The hydrolysis of the ethyl ester in this compound is a key degradation reaction. This process can occur under both acidic and alkaline conditions, and the kinetics of these reactions are well-studied for simple esters.
Under alkaline conditions, the hydrolysis of esters like ethyl acetate (B1210297) is typically a second-order reaction, first order with respect to both the ester and the hydroxide (B78521) ion. The reaction is essentially irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.
In contrast, acid-catalyzed hydrolysis is a reversible process and typically follows first-order kinetics with respect to the ester concentration. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
The rate of hydrolysis is significantly influenced by temperature. An increase in temperature generally leads to a higher reaction rate constant, a relationship that can be described by the Arrhenius equation.
Table 1: Kinetic Parameters for the Alkaline Hydrolysis of Ethyl Acetate in Water (Data presented for illustrative purposes to indicate typical values for ethyl ester hydrolysis)
| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 283 | Value not available | |
| 293 | 0.083 | 47.6 |
| 303 | 0.164 | |
| 313 | 0.332 | |
| This interactive table is based on data for a related compound, ethyl acetate, to provide context for the kinetic parameters of ethyl ester hydrolysis. |
It is important to note that α-keto esters, such as this compound, are known to be more susceptible to hydrolysis than their non-keto analogues. nih.govnih.gov The electron-withdrawing nature of the α-keto group makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water. nih.gov This suggests that the hydrolysis of this compound would likely proceed more rapidly than that of a simple ethyl ester under similar conditions.
Thermodynamic Considerations
Reactions of the Vicinal Diketone
The vicinal diketone moiety of this compound also contributes to its reactivity. Vicinal diketones can undergo a variety of reactions, including reduction to form α-hydroxy ketones and further to diols. In biological systems, such as in brewing, vicinal diketones like diacetyl are known to be reduced by yeast enzymes. researchgate.netbeerandbrewing.comimperialyeast.com While not a degradation pathway in the abiotic sense, this reactivity highlights the potential for transformation of the diketone group.
Under certain conditions, vicinal diketones can also be susceptible to cleavage reactions. However, in the context of typical environmental or storage conditions, hydrolysis of the ester group is expected to be the predominant degradation pathway.
Applications As a Synthetic Intermediate in Organic Synthesis
Construction of Heterocyclic Systems
The inherent reactivity of the vicinal dicarbonyl moiety in ethyl 2,3-dioxopropanoate makes it an ideal substrate for the synthesis of a variety of heterocyclic compounds. The two electrophilic centers can react with a range of dinucleophiles to form five-, six-, or even seven-membered rings, often with a high degree of regioselectivity.
Synthesis of 1,2,4-Triazine (B1199460) Derivatives
This compound is a key precursor in the synthesis of 1,2,4-triazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. ijpsr.info The formation of the 1,2,4-triazine ring is typically achieved through the condensation of this compound with a suitable nitrogen-containing dinucleophile, such as an amidrazone.
The general reaction involves the initial nucleophilic attack of one of the nitrogen atoms of the amidrazone on one of the carbonyl groups of this compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2,4-triazine ring. The ester group of the starting material is often retained in the final product, providing a useful handle for further functionalization. While direct reactions of this compound are plausible, many reported syntheses of 1,2,4-triazines utilize precursors derived from similar dicarbonyl compounds, highlighting the general utility of this synthetic strategy. For instance, the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives has been successfully employed to synthesize novel 3-glycopyranosyl-1,2,4-triazines. Unexpectedly, 1,2,4-triazine derivatives have also been observed as minor products during the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides. organic-chemistry.org
A plausible reaction scheme for the synthesis of a 3-substituted-1,2,4-triazine-5-carboxylate from this compound and an amidrazone is depicted below:

Table 1: Examples of Reagents for 1,2,4-Triazine Synthesis
| Reagent Class | Specific Example | Resulting Heterocycle |
| Amidrazones | Formamidrazone | 1,2,4-Triazine |
| Thiohydrazides | Thiocarbohydrazide | Thioxo-1,2,4-triazine |
| Semicarbazides | Semicarbazide | Oxo-1,2,4-triazine |
Cycloaddition and Annulation Reactions
The electron-deficient nature of the carbonyl groups in this compound makes it a potential candidate for participation in various cycloaddition and annulation reactions, acting as a dienophile or an electrophilic component.
In the context of cycloaddition reactions , particularly the Diels-Alder reaction, the dicarbonyl moiety can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.compressbooks.pubyoutube.com The electron-withdrawing nature of the two carbonyl groups and the ester functionality would activate the double bond (in its enol form) or the C=O bonds for [4+2] cycloaddition. Hetero-Diels-Alder reactions, where the carbonyl group itself acts as the dienophile, are also a possibility, leading to the formation of dihydropyran rings.
Annulation reactions , which involve the formation of a new ring onto an existing one, can also be facilitated by this compound. masterorganicchemistry.comlibretexts.orgyoutube.com For instance, in a Robinson-type annulation, the compound could serve as the Michael acceptor. masterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.orgyoutube.com The reaction would commence with the Michael addition of an enolate to one of the carbonyls of this compound, followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. The specific reaction conditions and the nature of the enolate would determine the final structure of the annulated product.
Role in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. This compound, with its two distinct electrophilic centers, is an excellent candidate for participation in such reactions.
Prominent examples of MCRs where a carbonyl compound is a key reactant include the Passerini reaction and the Ugi reaction . wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govrsc.orgnih.govsemanticscholar.orgnih.govresearchgate.net
In a Passerini three-component reaction , an aldehyde or ketone reacts with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net this compound could potentially undergo this reaction at either of its carbonyl groups, leading to the formation of highly functionalized products. The selectivity of the reaction would likely be influenced by the steric and electronic environment of each carbonyl group.
The Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govrsc.orgsemanticscholar.orgnih.gov Similar to the Passerini reaction, this compound could serve as the carbonyl component, leading to the synthesis of complex peptide-like structures with multiple points of diversity. The high reactivity of the dicarbonyl system could potentially lead to subsequent intramolecular reactions, further increasing the molecular complexity of the products.
Precursor in Complex Molecule and Natural Product Synthesis
The functional group density and reactivity of this compound make it an attractive starting material or intermediate in the total synthesis of complex molecules and natural products. nih.govnih.govresearchgate.netresearchgate.netscripps.edu While specific examples of its direct use in the completed total synthesis of a natural product are not widely documented, its potential is evident from its ability to construct key structural motifs found in many biologically active compounds.
The heterocyclic systems that can be synthesized from this compound, such as 1,2,4-triazines, are themselves important pharmacophores. Furthermore, the products of cycloaddition, annulation, and multi-component reactions involving this dicarbonyl compound can serve as advanced intermediates that can be further elaborated to reach the target natural product. The presence of the ester functionality provides a convenient handle for modifications such as reduction, hydrolysis, or conversion to other functional groups, adding to its synthetic utility.
Derivatization Chemistry of Ethyl 2,3 Dioxopropanoate
Ester Group Transformations
The ethyl ester group in ethyl 2,3-dioxopropanoate can undergo transformations typical of carboxylic acid esters, namely hydrolysis and transesterification. These reactions allow for the modification of the ester moiety to a carboxylic acid or a different ester, respectively, thereby altering the compound's physical and chemical properties.
Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid (2,3-dioxopropanoic acid) can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. nih.gov
Base-catalyzed hydrolysis (saponification) is an irreversible process that yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
The reactivity of the ester group can be influenced by the adjacent carbonyl functions. For instance, the closely related compound diethyl mesoxalate (diethyl 2-oxopropanedioate) readily reacts with water to form a stable crystalline hydrate (B1144303) at the central carbonyl group, which can affect subsequent reactions at the ester sites. wikipedia.org The hydrolysis of substituted esters, such as diethyl 2-(perfluorophenyl)malonate, can be challenging and may require harsh conditions, indicating that steric and electronic effects play a significant role. nih.gov
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture. mdpi.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound.
Strategic Derivatization for Analytical Applications and Improved Reactivity
The chemical modification of this compound is a crucial strategy for enabling or enhancing its analysis by various instrumental methods. Derivatization can increase volatility for gas chromatography, introduce chromophores or fluorophores for spectroscopic methods, and improve ionization efficiency for mass spectrometry. srikvcpharmacy.comresearchgate.netpharmaceuticaljournal.netlibretexts.orgmsu.edu
Formation of Volatile Derivatives for Chromatographic Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the polarity and relatively low volatility of this compound can make direct GC analysis challenging. Derivatization is employed to convert the molecule into a more volatile and thermally stable form. orientjchem.orgresearchgate.net
Common strategies for derivatizing carbonyl compounds for GC analysis include:
Silylation: This is one of the most widely used derivatization methods in GC. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens, but for carbonyls, they primarily derivatize the enol form. This process replaces the polar C=O group with a less polar and more volatile trimethylsilyl (B98337) ether derivative, improving chromatographic peak shape and resolution. pharmaceuticaljournal.netepa.govgrafiati.com
Oxime Formation: Reaction with hydroxylamine (B1172632) derivatives, particularly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is a highly effective method. researchgate.netmsu.edu PFBHA reacts with carbonyl groups to form stable oxime derivatives. The pentafluorobenzyl group is a strong electrophore, making these derivatives exceptionally sensitive to electron capture detection (ECD), a highly selective and sensitive GC detection method. researchgate.netmdpi.com This derivatization significantly lowers the detection limits for carbonyl compounds. msu.edu
Table 2: Common Derivatization Reagents for GC Analysis of Carbonyl Compounds
| Reagent | Derivative Type | Purpose | Detector Compatibility |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) enol ether | Increase volatility, improve thermal stability. grafiati.com | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Derivatives for Enhanced Spectroscopic Detection
For analysis using liquid chromatography (LC) coupled with spectroscopic detectors like UV-Vis or fluorescence, derivatization is used to attach a moiety that strongly absorbs UV or visible light or one that fluoresces. stackexchange.com This chemical "tagging" dramatically increases the sensitivity and selectivity of the analytical method. researchgate.netpharmaceuticaljournal.net
Derivatives for UV-Visible Detection: A classic reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). As mentioned earlier, it reacts with carbonyls to form intensely colored 2,4-dinitrophenylhydrazones. wikipedia.org These derivatives have a strong chromophore (the dinitrophenyl group) that absorbs light in the visible or near-UV region of the spectrum, making them easily detectable by HPLC-UV/Vis detectors at concentrations much lower than the underivatized parent compound. nih.gov
Derivatives for Fluorescence Detection: For even greater sensitivity, fluorescent derivatizing agents are used. For α-dicarbonyl compounds, reagents like 1,2-diaminobenzene and its derivatives (e.g., 2,3-diaminonaphthalene) are particularly effective. The reaction yields highly fluorescent quinoxaline (B1680401) derivatives. srikvcpharmacy.comlibretexts.orgstackexchange.com Fluorescence detection can offer orders of magnitude lower detection limits compared to UV-Vis absorption, making it ideal for trace analysis.
Table 3: Derivatization Reagents for Enhanced Spectroscopic Detection of α-Dicarbonyls
| Reagent | Derivative Type | Detection Method | Key Advantage |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV/Vis | Forms intensely colored derivative with strong UV absorbance. wikipedia.org |
| 1,2-Diaminobenzene | Quinoxaline | HPLC-UV/Vis | Forms stable, UV-absorbing heterocyclic derivative. srikvcpharmacy.comlibretexts.org |
Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of Ethyl 2,3-dioxopropanoate, offering detailed insight at the atomic level. A key feature of β-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol forms, a phenomenon known as keto-enol tautomerism. acs.orgmasterorganicchemistry.comlibretexts.org NMR spectroscopy is particularly well-suited to study this equilibrium because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. acs.org
In solution, this compound is expected to exist as a mixture of its diketo form and its more stable conjugated enol form. The percentage of each tautomer is highly dependent on factors such as the solvent, concentration, and temperature. masterorganicchemistry.com For instance, in non-hydrogen-bonding solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com
¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence of the tautomeric mixture.
Keto Form: The diketo tautomer would be characterized by signals corresponding to the ethyl group—a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons—and a singlet for the α-proton (–CH–).
Enol Form: The enol tautomer displays signals for the ethyl group, but the α-proton signal is absent. Instead, a new signal for the enolic hydroxyl proton (–OH) appears at a downfield chemical shift, often as a broad singlet. The presence of a vinylic proton signal would also be characteristic of the enol form.
¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structural assignments.
Keto Form: This form will exhibit distinct signals for the two carbonyl carbons (C2 and C3), the ester carbonyl carbon (C1), the α-carbon, and the two carbons of the ethyl group. Carbonyl carbons typically resonate in the downfield region of the spectrum (160-220 ppm). libretexts.org
Enol Form: In the enol tautomer, the chemical environment of the carbons changes significantly. The C2 and C3 carbons become part of a C=C double bond and will show signals characteristic of vinylic carbons. The signal for the ester carbonyl remains, alongside those for the ethyl group.
One-dimensional and two-dimensional NMR experiments are employed to unequivocally assign all proton and carbon signals for both the diketo and keto-enolic forms. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers Note: These are representative values based on analogous β-dicarbonyl structures. Actual values may vary.
| Atom | Tautomer | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl (-OCH₂CH₃) | Keto & Enol | ~1.3 (t, 3H), ~4.2 (q, 2H) | ~14 (CH₃), ~61 (CH₂) |
| C1 Carbonyl (Ester) | Keto | - | ~160-170 |
| Enol | - | ~160-170 | |
| C2 Carbonyl | Keto | - | ~190-200 |
| Enol | - | (part of C=C bond) ~100-110 | |
| C3 Carbonyl | Keto | - | ~190-200 |
| Enol | - | (part of C=C bond) ~170-180 | |
| α-Proton/Carbon | Keto | ~3.5-4.0 (s, 1H) | ~50-60 |
| Enol | - | - | |
| Enolic OH | Keto | - | - |
| Enol | ~12-15 (s, 1H) | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations. pressbooks.publibretexts.org These two methods are complementary; IR spectroscopy measures the absorption of light that causes a change in the dipole moment, while Raman spectroscopy measures the scattering of light resulting from a change in the molecule's polarizability.
For this compound, these techniques are instrumental in identifying the characteristic vibrations of its carbonyl and ester groups.
C=O Stretching: The most prominent feature in the IR spectrum of a carbonyl compound is the strong C=O stretching absorption. pressbooks.pub For this compound in its diketo form, one would expect strong absorption bands in the region of 1700-1750 cm⁻¹. The presence of two adjacent carbonyl groups can lead to symmetric and asymmetric stretching modes, which may result in two distinct, closely spaced bands.
Ester Group Vibrations: The ester functional group is characterized by a strong C=O stretching vibration (typically around 1735-1750 cm⁻¹) and C-O stretching vibrations in the 1000-1300 cm⁻¹ region. libretexts.org
Enol Form Vibrations: The enol tautomer would exhibit a different vibrational signature. The formation of an intramolecular hydrogen bond and conjugation significantly lowers the C=O stretching frequency (to around 1650-1670 cm⁻¹). A broad O-H stretching band would be expected in the 2500-3200 cm⁻¹ region, and a C=C stretching vibration would appear around 1600-1640 cm⁻¹. libretexts.org
Raman spectroscopy is particularly sensitive to the C=C bond in the enol form and the symmetric vibrations of the molecule, providing complementary data to the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O (Ketone) | Stretching | Keto | 1700 - 1750 | Strong (IR) |
| C=O (Ester) | Stretching | Keto/Enol | 1735 - 1750 | Strong (IR) |
| C=O (Conjugated/H-bonded) | Stretching | Enol | 1650 - 1670 | Strong (IR) |
| C=C | Stretching | Enol | 1600 - 1640 | Medium (IR), Strong (Raman) |
| C-O (Ester) | Stretching | Keto/Enol | 1000 - 1300 | Strong (IR) |
| O-H (H-bonded) | Stretching | Enol | 2500 - 3200 | Broad, Strong (IR) |
| C-H (sp³) | Stretching | Keto/Enol | 2850 - 3000 | Medium (IR/Raman) |
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
For this compound (C₅H₆O₄, Molecular Weight: 130.09 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.
Upon ionization, typically by electron impact (EI), the molecular ion is formed. This ion is often unstable and undergoes fragmentation through characteristic pathways. The analysis of these fragments provides a roadmap to the molecule's structure. For β-keto esters, fragmentation is dominated by cleavages alpha to the carbonyl groups and by rearrangements like the McLafferty rearrangement. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Key fragmentation pathways for this compound would likely include:
Loss of the ethoxy group (•OCH₂CH₃): Cleavage of the ester C-O bond would result in the loss of an ethoxy radical (mass 45), leading to a prominent acylium ion [M - 45]⁺.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available on the ethyl group, a McLafferty rearrangement could lead to the elimination of ethylene (mass 28), resulting in an ion at [M - 28]⁺.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway. libretexts.orgscribd.com This could lead to the loss of CO (mass 28) or other small fragments. For example, cleavage between the two keto groups could yield ions such as [CH₃CH₂OCO]⁺ (m/z 73) and [COCHO]⁺.
Expected Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Likely Origin |
|---|---|---|
| 130 | [C₅H₆O₄]⁺ | Molecular Ion (M⁺) |
| 102 | [M - CO]⁺ | Loss of carbon monoxide |
| 85 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
| 73 | [C₃H₅O₂]⁺ or [COOC₂H₅]⁺ | Cleavage of C-C bond between carbonyls |
| 45 | [C₂H₅O]⁺ or [COOH]⁺ | Ethoxy cation or further fragmentation |
| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl cation or formyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com Molecules containing π-bonds or atoms with non-bonding electrons (n-electrons), known as chromophores, can absorb this energy to promote electrons to higher energy anti-bonding orbitals. masterorganicchemistry.com
This compound contains two carbonyl (C=O) groups, which act as chromophores. The electronic transitions associated with these groups are of primary interest.
n → π Transition:* Carbonyl groups exhibit a characteristic weak absorption band resulting from the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital (n → π* transition). For isolated α-dicarbonyl compounds, this transition typically occurs in the near-UV or visible region (350-450 nm). masterorganicchemistry.comusst.edu.cn
π → π Transition:* A more intense absorption, corresponding to the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital (π → π* transition), occurs at shorter wavelengths, typically in the far-UV region (<200 nm). researchgate.net
The tautomerism of this compound significantly influences its UV-Vis spectrum. The enol form possesses a conjugated system (C=C-C=O), which lowers the energy gap between the HOMO and LUMO. masterorganicchemistry.com This results in a shift of the π → π* absorption maximum to a longer wavelength (a bathochromic or red shift) compared to the non-conjugated diketo form. The position and intensity of these absorption bands can be sensitive to the solvent polarity. usst.edu.cn
Hyphenated Techniques for Comprehensive Characterization
To achieve a comprehensive analysis of complex samples or to gain deeper structural insights, individual analytical techniques are often combined, or "hyphenated". wiley.com These methods couple a separation technique, like gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection technique, such as MS or NMR.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. nih.gov A sample containing this compound can be injected into the GC, where its components are separated based on their boiling points and interactions with the column's stationary phase. It has been shown that the keto and enol tautomers of β-keto esters can sometimes be separated by GC. researchgate.net As each tautomer elutes from the column, it is introduced directly into the mass spectrometer, which provides a mass spectrum for each separated component, confirming its identity and structure. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the separation of compounds in a liquid mixture by LC, followed by online structural analysis using NMR. sumitomo-chem.co.jp For this compound, LC could separate the keto and enol tautomers (if their interconversion is slow under the chromatographic conditions) or isolate the compound from impurities. The eluent is then directed into the NMR spectrometer, allowing for the acquisition of detailed ¹H and ¹³C NMR spectra of the purified component. sumitomo-chem.co.jp This is particularly useful for analyzing complex mixtures, such as reaction products or natural extracts, without the need for laborious offline purification. The coupling of LC-NMR with LC-MS can provide even more comprehensive data, improving the efficiency of analysis.
Computational Prediction of Spectroscopic Parameters
In modern chemical analysis, experimental spectroscopy is frequently augmented by computational chemistry. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting spectroscopic parameters with a high degree of accuracy. protheragen.aicomputabio.comorientjchem.org This synergy between theoretical calculations and experimental data provides a powerful approach for structural elucidation and interpretation of complex spectra. ruc.dk
Predicting NMR Spectra: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts for proposed structures. nih.gov For this compound, separate calculations can be performed for the keto and enol tautomers. nih.govresearchgate.net By comparing the calculated chemical shifts with the experimental values, unambiguous assignment of the observed signals to specific tautomers and individual atoms can be achieved. This is especially useful in distinguishing between isomers or confirming the dominant tautomer in a specific solvent. ruc.dknih.gov
Predicting Vibrational Spectra: Computational methods can also simulate the IR and Raman spectra of a molecule. protheragen.ai By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This predicted spectrum can be compared with the experimental one to aid in the assignment of complex absorption bands to specific vibrational modes of the molecule. mit.eduarxiv.org This process helps to confirm the presence of specific functional groups and supports the structural assignment.
These computational approaches allow researchers to model different possibilities (e.g., various tautomers or conformers), predict their spectroscopic signatures, and determine the most likely structure that fits the experimental evidence. orientjchem.org
Theoretical and Computational Studies on Ethyl 2,3 Dioxopropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like ethyl 2,3-dioxopropanoate, these methods can elucidate the distribution of electrons and identify regions susceptible to chemical attack, thereby predicting its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties based on the electron density. nih.gov For this compound, DFT calculations can provide a detailed picture of its ground-state geometry, including bond lengths and angles, which are crucial for understanding its steric and electronic properties.
The application of DFT can also generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich, while the adjacent carbon atoms are electron-deficient, making them prime targets for nucleophilic attack.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: These are representative values for an α-ketoester, calculated using a common DFT method like B3LYP/6-31G(d) to illustrate the expected structural parameters.
| Parameter | Atoms Involved | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C=O (keto) | ~1.21 Å | Indicates a strong double bond, electrophilic carbon center. |
| Bond Length | C=O (ester) | ~1.22 Å | Slightly longer than the keto C=O due to resonance with the ester oxygen. |
| Bond Length | C-C (keto-ester) | ~1.52 Å | Represents a single bond between two sp² hybridized carbons. |
| Bond Angle | O=C-C | ~124° | Reflects the trigonal planar geometry around the carbonyl carbon. |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. wikipedia.org For this compound, the LUMO is expected to be localized over the π* anti-bonding orbitals of the two carbonyl groups, making this region highly electrophilic. The HOMO would likely involve the lone pair electrons on the oxygen atoms.
Table 2: Representative Frontier Orbital Energies for α-Keto Esters Note: The following data for a related α-keto ester, ethyl pyruvate (B1213749), illustrates typical energy values. The exact values for this compound would require specific calculation.
| Orbital | Typical Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | ~ -11.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO | ~ -1.8 eV | Represents the energy of the lowest energy orbital for accepting electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~ 9.7 eV | A relatively large gap suggests moderate kinetic stability. Reactions typically require activation. |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, which allows for the detailed study of reaction mechanisms. rroij.com This includes identifying reactants, products, intermediates, and the transition states that connect them.
For this compound, theoretical studies can provide mechanistic insights into various transformations, such as nucleophilic additions, cycloadditions, and condensation reactions. rsc.orgmdpi.com By calculating the structures and energies of all stationary points along a reaction coordinate, chemists can visualize the step-by-step process of bond formation and cleavage. For example, in a nucleophilic attack on one of the carbonyl carbons, computations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and any subsequent reaction steps. This level of detail helps in understanding stereoselectivity and regioselectivity, such as predicting which of the two carbonyl groups is more reactive.
Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state—the highest energy point along the reaction pathway. youtube.com Computational methods can precisely locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate according to the Arrhenius equation. ekb.eg
Furthermore, computational thermodynamics allows for the calculation of key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. rroij.com A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction, while a positive ΔG indicates a non-spontaneous one. youtube.com By comparing the activation energies and Gibbs free energies for competing reaction pathways, researchers can predict which product is favored kinetically (the one formed fastest) versus thermodynamically (the most stable one). youtube.com
Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction Pathway Note: This table presents plausible calculated values for a nucleophilic addition to an α-ketoester, illustrating the insights gained from computational analysis.
| Parameter | Calculated Value (kJ/mol) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | +65 | A moderate energy barrier, suggesting the reaction proceeds at a measurable rate at room temperature. |
| Gibbs Free Energy of Reaction (ΔG) | -30 | The reaction is spontaneous and favors the formation of products at equilibrium. |
| Enthalpy of Reaction (ΔH) | -45 | The reaction is exothermic, releasing heat. |
Molecular Dynamics Simulations relevant to Reactivity and Conformation
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic view of molecular behavior. nih.gov
For a relatively flexible molecule like this compound, MD simulations are valuable for exploring its conformational landscape. The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers to interconversion between them.
Furthermore, MD simulations can explicitly model the effect of the solvent on the molecule's structure and reactivity. The solvent can influence which conformation is most stable and can affect reaction rates by stabilizing or destabilizing reactants and transition states. By simulating this compound in a box of solvent molecules (e.g., water or ethanol), researchers can observe how solvent molecules arrange themselves around the solute and participate in hydrogen bonding or other intermolecular interactions, providing a more realistic model of its behavior in solution. nih.gov
Future Directions and Emerging Research Avenues for Ethyl 2,3 Dioxopropanoate
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. nih.govdergipark.org.trresearchgate.net For Ethyl 2,3-dioxopropanoate, future research will likely focus on moving away from traditional methods that may involve harsh conditions or toxic reagents.
Key areas of development include:
Catalytic Routes: Exploring novel catalytic systems that can operate under milder conditions, reduce energy consumption, and be easily recycled. patsnap.com This includes the use of biocatalysts, such as engineered enzymes, which can offer high selectivity and operate in aqueous media. patsnap.com
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials, such as bio-derived ethanol (B145695) and propionic acid, to reduce the carbon footprint of the production process. patsnap.comorientjchem.org
Safer Solvents and Reagents: The replacement of conventional, often hazardous, organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as ethyl lactate (B86563) and glycerol (B35011) is a critical goal. nih.govresearchgate.netorientjchem.org Research into solid-state synthesis or solvent-free reaction conditions will also be a significant area of exploration.
Process Intensification: The implementation of continuous flow systems can enhance efficiency, improve safety, and reduce waste generation compared to traditional batch processes. patsnap.com
| Synthetic Aspect | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Catalysts | Strong acids, toxic metal catalysts | Biocatalysts, recyclable heterogeneous catalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents, solvent-free |
| Feedstocks | Petroleum-based | Bio-based, renewable resources |
| Energy | High temperature and pressure | Ambient temperature and pressure, microwave, ultrasound |
| Waste | Significant hazardous waste | Minimized waste, biodegradable byproducts |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The dicarbonyl structure of this compound offers a rich landscape for discovering novel chemical reactions. While the chemistry of β-keto esters is well-established, the specific reactivity of the adjacent 1,2-dicarbonyl system in this molecule is an area ripe for exploration.
Future research will likely focus on:
Palladium-Catalyzed Transformations: Palladium catalysis is a powerful tool for C-C bond formation. organic-chemistry.org Research into palladium-catalyzed reactions of this compound, such as α-arylation or cross-coupling reactions, could lead to the synthesis of complex molecules with β-stereogenic centers. organic-chemistry.orgsemanticscholar.org The generation of palladium enolates from related β-keto esters has been shown to enable a variety of transformations, including aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov
Novel Enolate Chemistry: Investigating the generation and trapping of the enolate of this compound can unlock new synthetic pathways. The use of different metal enolates (e.g., zinc, copper) could provide access to unique reactivity and selectivity. organic-chemistry.orgnih.gov
Catalytic Hydroxylation and Amination: Developing catalytic methods for the direct α-hydroxylation or α-amination of the keto-ester moiety would provide efficient routes to valuable α-hydroxy and α-amino acid derivatives. rsc.org
Unconventional Reaction Media: Exploring reactions in unconventional media, such as ionic liquids or deep eutectic solvents, may reveal new reactivity profiles and improve reaction efficiency and selectivity.
Advanced Applications in Asymmetric Synthesis and Stereoselective Reactions
The prochiral nature of this compound makes it an ideal substrate for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.
Emerging avenues in this area include:
Asymmetric Reduction: The development of highly stereoselective methods for the reduction of the ketone functionalities is a key area of interest. This can be achieved using chiral catalysts or biocatalytic methods. For instance, genetically engineered baker's yeast has been used for the stereoselective reduction of β-keto esters. acs.orgnih.gov Similarly, various yeast strains have been shown to reduce substituted β-keto esters with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net
Catalytic Enantioselective Additions: The use of chiral metal complexes or organocatalysts to promote enantioselective additions of nucleophiles to the carbonyl groups can generate chiral tertiary alcohols and other valuable building blocks. mdpi.com
Dynamic Kinetic Resolution: Combining a catalytic asymmetric reaction with in-situ racemization of the starting material can, in principle, convert the entire racemic starting material into a single enantiomer of the product. This approach could be highly effective for reactions involving this compound.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Catalysis | Use of chiral metal complexes (e.g., Pd, Ru, Cu) or organocatalysts to control stereochemistry. nih.govrsc.orgmdpi.com | Enantioselective alkylation, arylation, reduction, or addition reactions. |
| Biocatalysis | Employment of enzymes or whole organisms (e.g., engineered yeast) for stereoselective transformations. acs.orgnih.govnih.gov | Highly selective reduction of carbonyl groups to produce chiral hydroxy esters. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Diastereoselective formation of new stereocenters. |
| Dynamic Kinetic Resolution | Combination of in-situ racemization of the starting material with a kinetic resolution step. | Conversion of a racemate to a single enantiomer in high yield. |
Integrated Experimental and Computational Approaches for Deeper Understanding
A synergistic approach that combines experimental investigation with computational modeling is crucial for a deeper understanding of the reactivity and reaction mechanisms of this compound.
Future research in this area will involve:
Mechanistic Studies: Utilizing advanced spectroscopic techniques, such as in-situ NMR and FTIR, to monitor reaction progress and identify transient intermediates.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states, calculate reaction energy profiles, and predict the stereochemical outcomes of reactions. researchgate.netcmu.eduresearchgate.net This can help in understanding the factors that control reactivity and selectivity.
Machine Learning: The application of machine learning algorithms to predict reaction outcomes, such as yields and stereoselectivities, based on substrate properties and reaction conditions, is an emerging area. researchgate.net For 1,2-dicarbonyl compounds, machine learning models have been developed using NMR chemical shifts as descriptors to predict site-selectivity. researchgate.net
Design of Next-Generation Synthetic Intermediates Based on the Dioxo-Propanoate Motif
The unique functionality of this compound makes it an excellent scaffold for the design of new synthetic intermediates with tailored properties. The 1,2-dicarbonyl motif is a key structural feature in many biologically active molecules and pharmaceuticals. researchgate.netnih.govnih.gov
Future directions include:
Heterocyclic Synthesis: The dicarbonyl unit is a classic precursor for the synthesis of a wide range of heterocycles, which are prevalent in medicinal chemistry. fluorochem.co.ukossila.com Reactions with binucleophiles can provide access to pyridines, pyrazoles, imidazoles, and other important heterocyclic systems.
Bioactive Molecule Synthesis: The dioxo-propanoate core can be elaborated into more complex structures with potential biological activity. Derivatives of related keto-esters and pyruvate (B1213749) have shown promise in areas such as anti-inflammatory research. mdpi.com
Polymer and Materials Science: The reactivity of the dicarbonyl groups could be exploited in polymerization reactions to create novel polymers with unique properties. The incorporation of this motif could introduce specific functionalities or degradation pathways into the polymer backbone.
Fluorinated Building Blocks: The development of methods to introduce fluorine atoms into the dioxo-propanoate structure could lead to valuable building blocks for agrochemicals and pharmaceuticals, as fluorination can significantly alter a molecule's biological properties. mdpi.com
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis and materials science.
Q & A
Q. What are the common synthetic routes for Ethyl 2,3-dioxopropanoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via Claisen condensation of ethyl oxalate with ketones or through oxidative methods using α-ketoesters. Reaction conditions such as temperature (e.g., 0–5°C for sensitive intermediates), catalysts (e.g., sodium ethoxide), and solvent polarity significantly impact yield and purity. For example, derivatives like ethyl 3-(4-fluorophenyl)-3-oxopropanoate are synthesized under anhydrous conditions to avoid hydrolysis .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) to confirm functional groups (e.g., dioxo and ester moieties).
- IR spectroscopy to identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for diketone).
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 152.15 for ethyl 2,3-dicyanopropanoate) .
- HPLC/GC to assess purity (>95% recommended for reproducibility) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Contradictions exist in literature: some sources recommend storage at +4°C in sealed containers , while others suggest room temperature in dry environments . To resolve this, pre-test stability under both conditions using TGA/DSC to monitor decomposition. Avoid exposure to moisture and light, as diketones are prone to hydration and photodegradation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Respiratory protection : Use P95 masks for dust/fumes; OV/AG/P99 respirators for high vapor concentrations .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
- Waste disposal : Segregate waste and avoid drain disposal due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Cross-validation using multiple analytical techniques is key. For example:
- Boiling point discrepancies : Use differential scanning calorimetry (DSC) to measure thermal transitions.
- Solubility variations : Perform log P calculations (e.g., via HPLC retention times) and compare with computational predictions (e.g., COSMO-RS).
- Reactivity conflicts : Conduct kinetic studies under controlled conditions (pH, solvent) to isolate contributing factors .
Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Model transition states for cycloadditions or nucleophilic attacks (e.g., at the β-diketone site).
- Molecular docking : Predict interactions with enzymes (e.g., dehydrogenase inhibition studies) .
- QSAR models : Corporate substituent effects (e.g., electron-withdrawing groups on aryl rings) to forecast regioselectivity .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired reaction sites.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the α-carbon.
- Catalytic control : Use organocatalysts (e.g., proline derivatives) to steer asymmetric aldol reactions .
Q. How can kinetic studies elucidate the degradation pathways of this compound under varying conditions?
- UV-Vis monitoring : Track absorbance changes at 250–300 nm (carbonyl n→π* transitions) during hydrolysis.
- HPLC-MS : Identify degradation products (e.g., oxalic acid derivatives) in acidic/basic environments.
- Arrhenius analysis : Calculate activation energies for thermal decomposition to predict shelf life .
Tables for Key Data
| Reaction Optimization | Recommended Conditions |
|---|---|
| Claisen Condensation | NaOEt, dry THF, 0°C |
| Oxidation to Diketone | KMnO₄, acetone, 25°C |
| Reduction to Alcohol | LiAlH₄, ether, -78°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
